dimethylsilane CAS No. 919535-23-2](/img/structure/B12628055.png)
[4,4-Bis(ethylsulfanyl)butoxy](tert-butyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is a chemical compound with the molecular formula C14H32O2S2Si It is characterized by the presence of ethylsulfanyl groups attached to a butoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane typically involves the reaction of 4,4-bis(ethylsulfanyl)butanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference. The reaction proceeds as follows:
- Dissolve 4,4-bis(ethylsulfanyl)butanol in anhydrous dichloromethane.
- Add imidazole to the solution to act as a base.
- Slowly add tert-butyl dimethylsilyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4,4-Bis(ethylsulfanyl)butoxydimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl dimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Tetrabutylammonium fluoride; conducted in anhydrous tetrahydrofuran at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various functionalized silanes depending on the nucleophile used.
科学的研究の応用
4,4-Bis(ethylsulfanyl)butoxydimethylsilane has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a protective group in the synthesis of biologically active molecules. The tert-butyl dimethylsilyl group can be selectively removed under mild conditions, making it useful in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems. The compound’s stability and reactivity make it suitable for modifying drug molecules to enhance their pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
作用機序
The mechanism of action of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane involves its ability to undergo selective chemical reactions. The ethylsulfanyl groups can participate in redox reactions, while the tert-butyl dimethylsilyl group can be used as a protective group in synthetic chemistry. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, allowing for precise control over its chemical behavior.
類似化合物との比較
Similar Compounds
4,4-Bis(ethylsulfanyl)butanol: Lacks the tert-butyl dimethylsilyl group, making it less versatile in synthetic applications.
tert-Butyl(dimethyl)silyl chloride: Used as a reagent in the synthesis of 4,4-Bis(ethylsulfanyl)butoxydimethylsilane.
4,4-Bis(methylsulfanyl)butoxy](tert-butyl)dimethylsilane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl, leading to different reactivity and properties.
Uniqueness
4,4-Bis(ethylsulfanyl)butoxydimethylsilane is unique due to the presence of both ethylsulfanyl and tert-butyl dimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry. Its ability to undergo selective oxidation, reduction, and substitution reactions, along with its applications in synthetic chemistry and drug delivery, sets it apart from similar compounds.
特性
CAS番号 |
919535-23-2 |
|---|---|
分子式 |
C14H32OS2Si |
分子量 |
308.6 g/mol |
IUPAC名 |
4,4-bis(ethylsulfanyl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H32OS2Si/c1-8-16-13(17-9-2)11-10-12-15-18(6,7)14(3,4)5/h13H,8-12H2,1-7H3 |
InChIキー |
QTUAMSUVHHZJQV-UHFFFAOYSA-N |
正規SMILES |
CCSC(CCCO[Si](C)(C)C(C)(C)C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


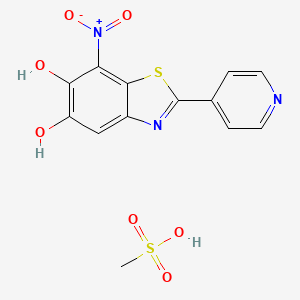
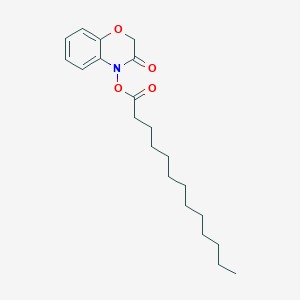
![6-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B12628004.png)
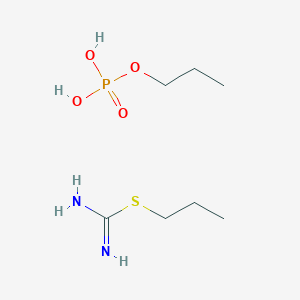
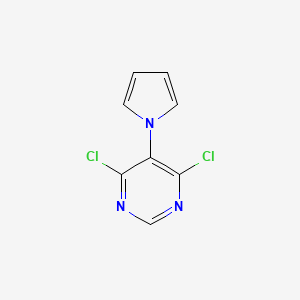
![N~3~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B12628012.png)
![2-Amino-5-fluoro-6-[(4-methylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12628015.png)
![1-{4-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B12628020.png)
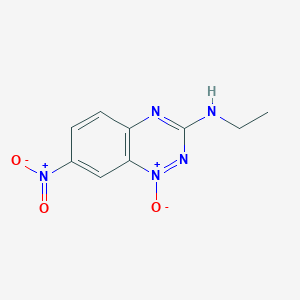
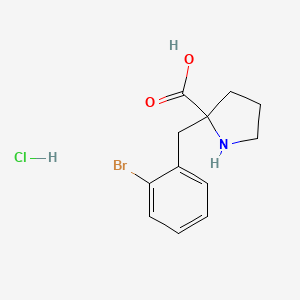


![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
![Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12628047.png)
